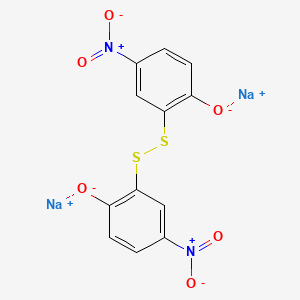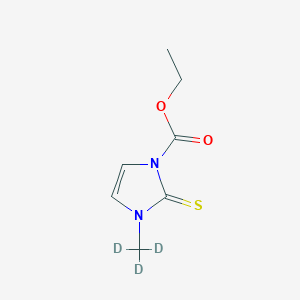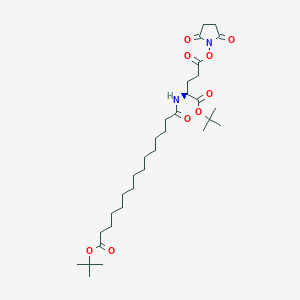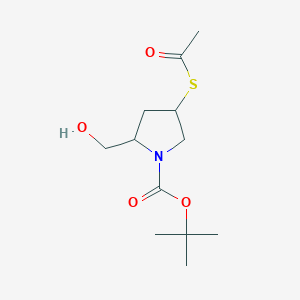
Bis(2-hydroxy-5-nitrophenol)disulfide Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxy-5-nitrophenol)disulfide Disodium Salt is a chemical compound with the molecular formula C12H6N2Na2O6S2 and a molecular weight of 384.3 g/mol. It is commonly used in the synthesis of phenacetin metabolites. The compound appears as a beige-colored solid and is soluble in dimethyl sulfoxide and water.
Vorbereitungsmethoden
The synthesis of Bis(2-hydroxy-5-nitrophenol)disulfide Disodium Salt involves the reaction of 2-hydroxy-5-nitrophenol with disodium disulfide under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Bis(2-hydroxy-5-nitrophenol)disulfide Disodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield nitrophenol derivatives, while reduction may produce aminophenol derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxy-5-nitrophenol)disulfide Disodium Salt has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various organic compounds. In biology, it is employed in the study of enzyme mechanisms and protein interactions. In medicine, the compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry. Additionally, it has industrial applications in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Bis(2-hydroxy-5-nitrophenol)disulfide Disodium Salt involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, including enzyme catalysis and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Bis(2-hydroxy-5-nitrophenol)disulfide Disodium Salt can be compared with other similar compounds such as 2-hydroxy-5-nitrophenol and 2,2’-dithiobis(4-nitrophenol). While these compounds share similar structural features, this compound is unique in its ability to form disulfide bonds, which can significantly impact its reactivity and applications. The presence of the disodium salt also enhances its solubility in water, making it more versatile for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H6N2Na2O6S2 |
|---|---|
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
disodium;4-nitro-2-[(5-nitro-2-oxidophenyl)disulfanyl]phenolate |
InChI |
InChI=1S/C12H8N2O6S2.2Na/c15-9-3-1-7(13(17)18)5-11(9)21-22-12-6-8(14(19)20)2-4-10(12)16;;/h1-6,15-16H;;/q;2*+1/p-2 |
InChI-Schlüssel |
DPAAZYIZNQQVSP-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])SSC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13864649.png)


![Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate](/img/structure/B13864664.png)








![N,N-Bis-[1-(hydroxyethyl)octyl]amine](/img/structure/B13864716.png)

